6-Chloro-N-(5-methylsulfanylpyridin-2-yl)pyridine-2-carboxamide
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Overview
Description
6-Chloro-N-(5-methylsulfanylpyridin-2-yl)pyridine-2-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(5-methylsulfanylpyridin-2-yl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylsulfanylpyridine-2-amine and 6-chloropyridine-2-carboxylic acid.
Coupling Reaction: The amine group of 5-methylsulfanylpyridine-2-amine is coupled with the carboxylic acid group of 6-chloropyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor. This method allows for better control over reaction conditions and can lead to higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(5-methylsulfanylpyridin-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-N-(5-methylsulfanylpyridin-2-yl)pyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(5-methylsulfanylpyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(5-methylsulfanylpyridin-2-yl)pyridine-2-carboxamide: Contains a chloro group and a carboxamide group on the pyridine ring.
6-Chloro-N-(5-methylsulfanylpyridin-2-yl)pyridine-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
6-Chloro-N-(5-methylsulfanylpyridin-2-yl)pyridine-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, methylsulfanyl group, and carboxamide group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-chloro-N-(5-methylsulfanylpyridin-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c1-18-8-5-6-11(14-7-8)16-12(17)9-3-2-4-10(13)15-9/h2-7H,1H3,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCRJIIKSIVLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NC(=O)C2=NC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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